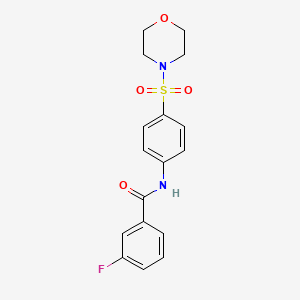

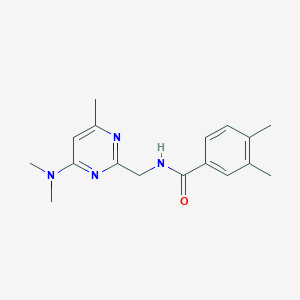

3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. It is a potent inhibitor of the protein known as heat shock protein 90 (Hsp90), which plays a crucial role in the regulation of various cellular processes.

Scientific Research Applications

Chemical Synthesis and Reactions

One study describes a simple route to adducts of (amino)(aryl)carbene with phosphorus pentafluoride, where the reaction of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride (MOST) yielded unexpected products. This demonstrates the reactivity of similar compounds in complex fluorination reactions and their potential in synthesizing novel chemical entities (Guzyr et al., 2013).

Synthesis of Fluorinated Heterocycles

Research on the rhodium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate highlights the synthesis of fluorinated heterocycles, a crucial area in pharmaceuticals. The study shows the capability of these reactions to produce monofluorinated alkenes and various fluorinated heterocycles, demonstrating the relevance of morpholine derivatives in synthesizing compounds with significant pharmaceutical potential (Wu et al., 2017).

Biological Activity

A study on the synthesis of pyrimidine linked with morpholinophenyl derivatives reports significant larvicidal activity, highlighting the potential of such compounds in developing new insecticides or agents for controlling pest populations. This suggests the broader applicability of 3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide derivatives in areas beyond traditional pharmaceuticals, including agrochemical research (Gorle et al., 2016).

Antimicrobial and Antifungal Activities

Research on various benzamide derivatives, including those related to 3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide, has shown promising antimicrobial and antifungal activities. These studies indicate the potential of such compounds in developing new antimicrobial agents with applications in treating infections and diseases caused by bacteria and fungi (Velupillai et al., 2015).

Advanced Materials and Analytical Techniques

The research on the crystal structure and biological activity of specific morpholino derivatives demonstrates their utility in material science and analytical chemistry. Understanding the crystal structure of these compounds can lead to the development of new materials with unique properties, potentially useful in various industrial applications (Lu et al., 2017).

properties

IUPAC Name |

3-fluoro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHVZVDZSCSKHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)

![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B2469061.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)

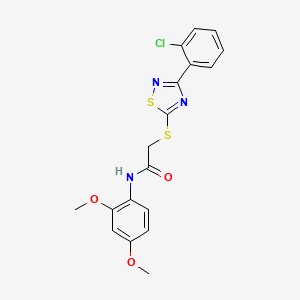

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)